Cas no 1420878-06-3 (2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride)

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride
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- MDL: MFCD22200604
- インチ: 1S/C9H14N4.ClH/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H
- InChIKey: VEWPBEMXTJSOBX-UHFFFAOYSA-N
- ほほえんだ: Cl.N1(C2C(C)=NC=CN=2)CCNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 156
- トポロジー分子極性表面積: 41
2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19283-1-500MG |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 95% | 500MG |
¥ 2,204.00 | 2023-04-06 | |
Enamine | EN300-200320-0.5g |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 0.5g |
$726.0 | 2023-09-16 | ||
Enamine | EN300-200320-5.0g |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 5.0g |
$2193.0 | 2023-03-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19283-1-100MG |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 95% | 100MG |
¥ 831.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19283-1-5G |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 95% | 5g |
¥ 9,919.00 | 2023-04-06 | |
Enamine | EN300-200320-2.5g |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 2.5g |
$1483.0 | 2023-09-16 | ||
Enamine | EN300-200320-0.25g |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 0.25g |
$696.0 | 2023-09-16 | ||
Enamine | EN300-200320-1.0g |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-200320-5g |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 5g |
$2193.0 | 2023-09-16 | ||
Enamine | EN300-200320-10g |
2-methyl-3-(piperazin-1-yl)pyrazine hydrochloride |
1420878-06-3 | 10g |
$3254.0 | 2023-09-16 |
2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
2-Methyl-3-(piperazin-1-yl)pyrazine hydrochlorideに関する追加情報
2-Methyl-3-(piperazin-1-yl)pyrazine Hydrochloride: A Comprehensive Overview
2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride (CAS No. 1420878-06-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a pyrazine ring, a piperazine group, and a methyl substituent, all of which contribute to its distinctive chemical properties.
The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms, forms the core of this compound. The substitution pattern at positions 2 and 3 introduces functional groups that enhance its reactivity and biological activity. The piperazine group, a six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This makes 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride a promising candidate for drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Recent studies have explored the synthesis of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride through various routes, including microwave-assisted synthesis and catalytic methods. These advancements have not only improved the yield but also enhanced the purity of the compound, making it more suitable for large-scale production. Researchers have also investigated the physical properties of this compound, such as its melting point, solubility, and stability under different conditions. These studies are crucial for understanding its behavior in various chemical and biological environments.
In terms of biological activity, 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride has shown potential as an inhibitor of several key enzymes involved in disease pathways. For instance, recent findings suggest that it may inhibit the activity of protein kinases, which are often overexpressed in cancer cells. This makes it a valuable lead compound for anti-cancer drug development. Additionally, its ability to modulate ion channels has opened avenues for research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The structural versatility of 2-Methyl-3-(piperazin-1-yllpyrazine hydrochloride also makes it an attractive candidate for material science applications. Its ability to form coordination complexes with metal ions has been explored for use in catalysis and sensor technology. Furthermore, researchers have investigated its potential as a building block for supramolecular architectures, which could find applications in nanotechnology and molecular electronics.
From an environmental standpoint, understanding the degradation pathways of 2-Methyl-3-(piperazin-yllpyrazine hydrochloride is essential for assessing its ecological impact. Studies have shown that under certain conditions, the compound undergoes hydrolysis or oxidation reactions, leading to the formation of less toxic byproducts. This information is critical for ensuring sustainable practices in its production and disposal.
In conclusion, 2-Methyl-pyrazine hydrochloride (CAS No. 1420878_06_3) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical structure and functional groups make it a valuable tool in drug discovery, material science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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